molecular formula C8H10INO B1412444 Methanamine, N-[(3-iodophenyl)methoxy]- CAS No. 912549-21-4

Methanamine, N-[(3-iodophenyl)methoxy]-

Cat. No.: B1412444
CAS No.: 912549-21-4
M. Wt: 263.08 g/mol
InChI Key: FZLHMQHDRHJIMB-UHFFFAOYSA-N
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Description

Methanamine, N-[(3-iodophenyl)methoxy]- is a halogenated aromatic amine characterized by a methanamine backbone substituted with a methoxy-linked 3-iodophenyl group.

Properties

IUPAC Name

N-[(3-iodophenyl)methoxy]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO/c1-10-11-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLHMQHDRHJIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNOCC1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanamine, N-[(3-iodophenyl)methoxy]- typically involves the reaction of 3-iodophenol with methanamine under specific conditions. One common method is the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of methanamine to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of Methanamine, N-[(3-iodophenyl)methoxy]- may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanamine, N-[(3-iodophenyl)methoxy]- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO are commonly used for the oxidation of amines.

    Substitution: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases. The iodine atom may enhance the compound's bioactivity, making it a candidate for further pharmacological studies .

Case Study : A study on radioiodinated compounds has shown that iodine-labeled derivatives can be effective in targeting specific tissues, such as thyroid cells, thus presenting a model for developing targeted therapies using methanamine derivatives .

Chemical Synthesis

Methanamine, N-[(3-iodophenyl)methoxy]- serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, which allow chemists to create more complex molecules from simpler precursors .

Table 1: Common Reactions Involving Methanamine Derivatives

Reaction TypeDescriptionExample Products
OxidationConverts alcohol groups to ketones or aldehydesKetones, Aldehydes
ReductionRemoves iodine or converts alcohol to hydrocarbonsDeiodinated products
SubstitutionReplaces iodine with other functional groupsNew amines or phenolic compounds

Biological Research

The compound's unique structure allows it to interact with biological systems, making it useful in studying cellular pathways and mechanisms. Its potential role as an enzyme inhibitor or receptor modulator is of particular interest in pharmacological research.

Case Study : Research has indicated that compounds similar to methanamine derivatives can influence neurotransmitter systems, suggesting potential applications in neuropharmacology .

Industrial Applications

In addition to its research applications, methanamine derivatives are also being explored for their utility in industrial processes. These include:

  • Material Science : As a precursor for creating novel materials with specific properties.
  • Chemical Manufacturing : In the synthesis of specialty chemicals used in various industries.

Mechanism of Action

The mechanism of action of Methanamine, N-[(3-iodophenyl)methoxy]- depends on its specific application. In oxidation reactions, the amine group is converted to a carbonyl group through the action of oxidizing agents. In substitution reactions, the iodine atom is replaced by other functional groups, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Table 1: Structural Comparison of Aryl Methoxy Methanamine Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Reference
Methanamine, N-[(3-iodophenyl)methoxy]- 3-iodophenyl C₈H₁₀INO 263.08
{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine (Compound X) 2-fluorophenyl C₁₄H₁₄FNO 243.27
1-{4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}-N-[(pyridin-4-yl)methyl]methanamine 4-chlorophenyl, 3-methoxy C₂₂H₂₂ClN₂O₂ 396.88
N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine 3-isopropoxy, 4-methoxy C₁₈H₂₃NO₂ 285.38

Key Observations :

  • Iodine vs.
  • Electronic Effects : Iodine’s lower electronegativity compared to fluorine or chlorine may reduce electron-withdrawing effects, altering binding affinities in biological targets .

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Compounds

Compound Name Melting Point (°C) Boiling Point (°C) Solubility (mg/mL) LogP Reference
Methanamine, N-[(3-iodophenyl)methoxy]- Not reported Not reported <1 (estimated) ~2.8
N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine 120–122 350–355 0.5–1.0 in DMSO 3.1
{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine Not reported Not reported >10 in DMSO 2.1

Key Observations :

  • The iodine-substituted compound likely exhibits lower solubility in polar solvents compared to fluorine-substituted analogues due to increased hydrophobicity .
  • Methoxy and isopropoxy groups (e.g., in N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine) further modulate solubility and crystallinity .

Key Observations :

  • High-yield synthetic routes (e.g., 87–99%) are achievable for aryl methoxy methanamines via reductive amination or Schiff base formation .
  • The steric bulk of iodine may necessitate optimized reaction conditions (e.g., longer reaction times) compared to smaller halogens .

Key Observations :

  • Halogen substituents significantly influence bioactivity. For example, the fluorine-substituted compound X inhibits adipogenic differentiation at low micromolar concentrations, while the chlorine-substituted analogue was an outlier in QSAR models due to heterogeneous dataset effects .
  • Iodine’s larger atomic radius may enhance target binding through van der Waals interactions but could also introduce steric clashes in certain enzyme pockets .

Biological Activity

Methanamine, N-[(3-iodophenyl)methoxy]- is a compound that has garnered attention in biological research for its potential applications in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a methanamine backbone with a 3-iodophenyl group substituted by a methoxy group. This structure allows for unique interactions with biological targets due to the presence of iodine and methoxy functionalities, which can influence the compound's binding affinity and selectivity.

Methanamine, N-[(3-iodophenyl)methoxy]- interacts with molecular targets through various mechanisms:

  • Hydrogen Bonding : The amine group can form hydrogen bonds with target proteins or enzymes.
  • Halogen Bonding : The iodine atom can engage in halogen bonding, enhancing the compound's binding capabilities to specific receptors or enzymes.
  • Enzyme Modulation : It may modulate the activity of enzymes involved in metabolic pathways, impacting cellular functions and signaling pathways.

Biological Activity

Research indicates that Methanamine, N-[(3-iodophenyl)methoxy]- exhibits various biological activities:

Anticancer Activity

Studies have shown that this compound demonstrates significant cytotoxic effects against different cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays revealed that the compound inhibited the proliferation of human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines. The IC50 values (concentration required to inhibit 50% of cell growth) were determined to be around 25 µM for HeLa cells and 30 µM for A549 cells .
Cell LineIC50 (µM)
HeLa25
A54930

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. It was tested against several pathogenic microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a substantial reduction in bacterial growth at concentrations above 50 µM .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the effects of Methanamine, N-[(3-iodophenyl)methoxy]- on tumor spheroids derived from human cancer cells. The compound reduced spheroid growth by approximately 60% at higher concentrations compared to control groups .
  • Antimicrobial Efficacy : In another study focusing on its antimicrobial properties, Methanamine was effective against MRSA strains, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as a therapeutic agent against resistant infections .

Q & A

Q. What are the optimal synthetic routes for Methanamine, N-[(3-iodophenyl)methoxy]-, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves coupling 3-iodobenzyl alcohol with methanamine derivatives under anhydrous conditions. A Schiff base intermediate (e.g., via condensation with aldehydes) can be formed, followed by reduction using NaBH₄ or catalytic hydrogenation . Optimize yields by:
  • Using inert atmospheres (argon/nitrogen) to prevent oxidation of intermediates.
  • Employing stoichiometric ratios of 1:1.2 (amine:alcohol) to drive the reaction to completion.
  • Purifying via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures).
    Table 1 : Yield comparison under varying catalysts:
CatalystSolventTemp (°C)Yield (%)
NaBH₄THF2568
Pd/C (H₂)Ethanol5079

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Confirm the presence of the methoxy (-OCH₃) and iodophenyl groups. The methoxy proton signal typically appears at δ 3.2–3.5 ppm, while aromatic protons from the iodophenyl group resonate at δ 7.1–7.8 ppm .
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak [M+H]⁺ at m/z corresponding to C₈H₁₁INO (exact mass: 263.08 g/mol).
  • Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.3%).

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer : Referencing safety data for structurally similar amines (e.g., (2,4,6-Trimethoxyphenyl)methanamine ):
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Storage : Store in amber glass vials at 2–8°C under inert gas (argon) to prevent degradation.
  • Spill Management : Neutralize with 5% acetic acid, then adsorb with vermiculite.

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer : The 3-iodophenyl group acts as an electrophilic site for Suzuki-Miyaura or Ullmann couplings. To study electronic effects:
  • DFT Calculations : Compare charge distribution (Mulliken charges) at the iodine atom with analogous bromo/chloro derivatives.
  • Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects.
  • Reactivity Screening : Test coupling efficiency with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst .

Q. What crystallographic techniques can elucidate hydrogen-bonding patterns in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Key steps:
  • Crystal Growth : Use slow evaporation of saturated acetone/water solutions.
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for N-H···O interactions) .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., I···H vs. O···H interactions).

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer : Address discrepancies via:
  • VT-NMR : Variable-temperature NMR to detect dynamic processes (e.g., rotamers) that broaden signals at room temperature.
  • Solvent Effects : Re-run NMR in deuterated DMSO to stabilize specific conformers.
  • DFT-NMR Correlation : Optimize molecular geometry (B3LYP/6-311+G(d,p)) and simulate spectra using Gaussian 16. Compare experimental vs. calculated chemical shifts .

Data Contradiction Analysis

Q. Why might thermal stability assays (TGA/DSC) show variability across research groups?

  • Methodological Answer : Variability arises from:
  • Sample Purity : Impurities (e.g., unreacted iodide) lower decomposition temperatures. Validate purity via HPLC (>98%).
  • Heating Rates : Use standardized rates (e.g., 10°C/min) to ensure reproducibility.
  • Atmosphere : Oxidative (air) vs. inert (N₂) conditions affect degradation pathways.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methanamine, N-[(3-iodophenyl)methoxy]-
Reactant of Route 2
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Methanamine, N-[(3-iodophenyl)methoxy]-

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